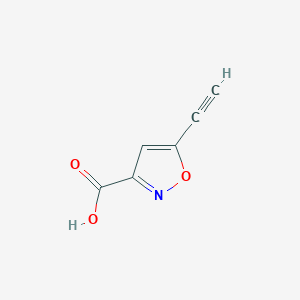![molecular formula C12H11N5O B12911315 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one CAS No. 825630-48-6](/img/structure/B12911315.png)
5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core fused with a pyridin-2(1H)-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core, followed by further functionalization to introduce the pyridin-2(1H)-one moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share the imidazo[1,2-a]pyrazine core and exhibit similar reactivity and applications.
Pyridin-2(1H)-one derivatives:
Properties
CAS No. |
825630-48-6 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11N5O/c1-13-11-12-16-7-9(17(12)5-4-14-11)8-2-3-10(18)15-6-8/h2-7H,1H3,(H,13,14)(H,15,18) |
InChI Key |
BFJWOHVZZLVHFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CNC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)




![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)






